molecular formula C14H18N2O2 B1431894 Methyl 1-butyl-2-methyl-1,3-benzodiazole-5-carboxylate CAS No. 1390621-30-3

Methyl 1-butyl-2-methyl-1,3-benzodiazole-5-carboxylate

Cat. No. B1431894
M. Wt: 246.3 g/mol
InChI Key: LDLPBTPRVZISRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-butyl-2-methyl-1,3-benzodiazole-5-carboxylate (MBMC) is a chemical compound that belongs to the benzodiazole family. It is a colorless liquid with a molecular weight of 269.36 g/mol. MBMC has attracted the attention of scientists due to its potential applications in various fields, including medicinal chemistry, material science, and environmental science.

Mechanism Of Action

The mechanism of action of Methyl 1-butyl-2-methyl-1,3-benzodiazole-5-carboxylate is not fully understood. However, it is believed to exert its biological effects by modulating the activity of certain enzymes and receptors in the body. For example, Methyl 1-butyl-2-methyl-1,3-benzodiazole-5-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of pro-inflammatory prostaglandins. Methyl 1-butyl-2-methyl-1,3-benzodiazole-5-carboxylate has also been found to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates glucose and lipid metabolism.

Biochemical And Physiological Effects

Methyl 1-butyl-2-methyl-1,3-benzodiazole-5-carboxylate has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that Methyl 1-butyl-2-methyl-1,3-benzodiazole-5-carboxylate can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Methyl 1-butyl-2-methyl-1,3-benzodiazole-5-carboxylate has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in lipopolysaccharide (LPS)-stimulated macrophages. In animal studies, Methyl 1-butyl-2-methyl-1,3-benzodiazole-5-carboxylate has been found to alleviate pain and inflammation in models of acute and chronic pain.

Advantages And Limitations For Lab Experiments

Methyl 1-butyl-2-methyl-1,3-benzodiazole-5-carboxylate has several advantages as a research tool. It is relatively easy to synthesize and purify, and it exhibits a broad spectrum of biological activities. However, there are also some limitations associated with the use of Methyl 1-butyl-2-methyl-1,3-benzodiazole-5-carboxylate in lab experiments. For example, Methyl 1-butyl-2-methyl-1,3-benzodiazole-5-carboxylate is unstable in aqueous solutions and can undergo hydrolysis or oxidation, which may affect its biological activity. Additionally, the mechanism of action of Methyl 1-butyl-2-methyl-1,3-benzodiazole-5-carboxylate is not fully understood, which may limit its use as a pharmacological tool.

Future Directions

There are several future directions for research on Methyl 1-butyl-2-methyl-1,3-benzodiazole-5-carboxylate. First, further studies are needed to elucidate the mechanism of action of Methyl 1-butyl-2-methyl-1,3-benzodiazole-5-carboxylate and its molecular targets in the body. Second, the potential applications of Methyl 1-butyl-2-methyl-1,3-benzodiazole-5-carboxylate in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease, should be further explored. Third, the synthesis of Methyl 1-butyl-2-methyl-1,3-benzodiazole-5-carboxylate analogs with improved stability and potency should be investigated. Finally, the environmental impact of Methyl 1-butyl-2-methyl-1,3-benzodiazole-5-carboxylate and its degradation products should be evaluated, given its potential use as a pesticide and herbicide.

Scientific Research Applications

Methyl 1-butyl-2-methyl-1,3-benzodiazole-5-carboxylate has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess a variety of biological activities, including anti-inflammatory, analgesic, and antitumor effects. Methyl 1-butyl-2-methyl-1,3-benzodiazole-5-carboxylate has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

methyl 1-butyl-2-methylbenzimidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-4-5-8-16-10(2)15-12-9-11(14(17)18-3)6-7-13(12)16/h6-7,9H,4-5,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDLPBTPRVZISRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=NC2=C1C=CC(=C2)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-butyl-2-methyl-1,3-benzodiazole-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.